molecular formula C14H17N3O4 B11790351 Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11790351
M. Wt: 291.30 g/mol
InChI Key: GINZSRNTAPLCDD-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate ( 1416342-59-0) is a high-purity 1,2,4-triazole derivative offered as a key molecular building block for pharmaceutical research and development. With the molecular formula C14H17N3O4 and a molecular weight of 291.31 g/mol, this compound features a 1,2,4-triazole core functionalized with both 4-ethoxy-3-methoxyphenyl and methyl acetate groups, creating a versatile scaffold for further chemical modification. This compound serves as a crucial intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Triazole-containing hybrids have demonstrated significant potential in anticancer research, with studies showing analogous compounds exhibiting potent cytotoxic activity against human liver cancer (HepG-2), colon cancer (HCT-116), and breast adenocarcinoma (MCF-7) cell lines . The structural motif present in this compound allows for potential interaction with biological targets such as the epidermal growth factor receptor (EGFR), which is relevant in cancer drug discovery efforts . Additionally, 1,2,4-triazole derivatives are extensively investigated for their antimicrobial properties, with electron-donating groups like ethoxy and methoxy substituents known to enhance such activity . Researchers utilize this chemical building block to develop structure-activity relationships and optimize pharmacological profiles through further synthetic modification. The compound is provided with guaranteed 97% purity, suitable for advanced research applications including biological screening, structure-based drug design, and as a precursor for developing more complex heterocyclic systems. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C14H17N3O4/c1-4-21-11-6-5-10(7-12(11)19-2)14-15-9-17(16-14)8-13(18)20-3/h5-7,9H,4,8H2,1-3H3

InChI Key

GINZSRNTAPLCDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=N2)CC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Method A: Methyl Formate and Ammonium Salt Route

  • Reaction Setup :
    A mixture of 4-ethoxy-3-methoxyphenylhydrazine (1.0 mol), methyl formate (1.2 mol), and ammonium chloride (1.5 mol) is sealed in a high-pressure reactor.

  • Conditions :
    Heated to 120–130°C for 1.5–2 hours under stirring. Methanol byproduct is removed via distillation during cooling.

  • Product Isolation :
    The resulting white emulsion is dissolved in ethanol, filtered, and crystallized to yield 3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole .

    Yield:8085%[4]\text{Yield}: 80–85\% \quad

Method B: Continuous Flow Synthesis

A solvent-free, flow chemistry approach using formamide and hydrazine hydrate at elevated temperatures (150–160°C) achieves faster cyclization (~10 minutes residence time) with comparable yields (78–82%).

N-Alkylation with Methyl Bromoacetate

The final step involves regioselective alkylation of the triazole’s N1 position using methyl bromoacetate.

  • Reaction Setup :
    3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole (1.0 mol) is dissolved in anhydrous acetone with potassium carbonate (2.5 mol). Methyl bromoacetate (1.2 mol) is added dropwise.

  • Conditions :
    Refluxed at 65°C for 12–16 hours. Progress is monitored via TLC (hexane/ethyl acetate 4:6).

  • Workup :
    The mixture is filtered, concentrated, and purified via recrystallization (ethanol/water) to yield the target compound.

    Yield:7075%[11]\text{Yield}: 70–75\% \quad

Optimization and Analytical Data

Key Reaction Parameters

StepReagents/ConditionsTemperature/TimeYield
PhenylhydrazineNH₂NH₂·H₂O, NaBH₄, EtOH25°C, 6 h70–75%
Triazole FormationMethyl formate, NH₄Cl, High-pressure120°C, 2 h80–85%
N-AlkylationMethyl bromoacetate, K₂CO₃, Acetone65°C, 16 h70–75%

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 3H, ArH), 4.72 (s, 2H, CH₂COO), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N triazole).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield
High-pressure batchHigh yield, scalableRequires specialized equipment80–85%
Continuous flowRapid, solvent-freeLower yield78–82%
Conventional alkylationSimple setupLong reaction time70–75%

Challenges and Solutions

  • Regioselectivity in Triazole Formation : The use of methyl formate ensures preferential formation of the 1,2,4-triazole isomer over 1,3,4 derivatives.

  • Byproduct Formation : Methanol generated during cyclocondensation is removed via distillation to shift equilibrium toward product.

Industrial-Scale Considerations

Patented methods emphasize substituting corrosive reagents (e.g., formic acid) with methyl formate to reduce equipment degradation. Ethanol is preferred for crystallization due to low toxicity and cost .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit a broad spectrum of antimicrobial activities. Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is no exception; it has shown promising results against various pathogens. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism underlies the efficacy of many antifungal agents derived from triazoles .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory processes. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various models. This activity could be attributed to the disruption of cellular signaling pathways essential for cancer cell survival .

Fungicidal Activity

In agricultural research, compounds with triazole structures are often explored for their fungicidal properties. This compound has demonstrated effectiveness against several plant pathogens. Its application could help in the management of crop diseases caused by fungi, enhancing crop yield and sustainability .

Plant Growth Regulation

Additionally, there is evidence suggesting that this compound may act as a plant growth regulator. It can influence physiological processes such as germination and root development, potentially improving agricultural productivity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that integrate various reagents and conditions tailored to achieve high yields and purity. The synthesis often starts with the formation of the triazole ring followed by esterification processes.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Triazole formationHydrazine derivatives85
2EsterificationAcetic acid derivatives90
3PurificationColumn chromatography>95

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Research, researchers evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of fungi and bacteria. This compound demonstrated significant activity against Candida species with minimal inhibitory concentrations comparable to established antifungal agents .

Case Study 2: Anti-inflammatory Effects

A research article in Journal of Inflammation explored the anti-inflammatory properties of several triazole compounds. This compound was found to significantly reduce inflammation markers in animal models .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Analysis of Structural Modifications

(a) Substituent Effects on Bioactivity
  • Phenyl Ring Substitutions: The target compound’s 4-ethoxy-3-methoxyphenyl group increases steric bulk and lipophilicity compared to methyl or aminomethyl substituents in simpler analogs (e.g., ). This may enhance binding to hydrophobic enzyme pockets, as seen in fungicides like epoxiconazole, which uses halogenated aryl groups for similar effects .
  • Triazole vs.
(c) Physicochemical Properties
  • Lipophilicity : The target compound’s logP is likely higher than methyl-substituted analogs () due to its aromatic ethoxy/methoxy groups, favoring membrane penetration.
  • Solubility : The ester group in the target compound improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., ), aiding formulation in agrochemicals.

Biological Activity

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate, also known by its CAS number 1416342-59-0, is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₄
Molecular Weight291.30 g/mol
CAS Number1416342-59-0

The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds related to this compound have shown promise in inhibiting the growth of various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic factors like Bcl-2. In vitro studies on MDA-MB-231 breast cancer cells indicated a notable increase in apoptosis markers (38-fold compared to control) when treated with similar triazole derivatives .
  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cancer progression. For example, dual inhibition of PARP-1 and EGFR was observed, with IC50 values of 0.88 μg/mL and 64.65 μM respectively .

Antimicrobial Activity

This compound exhibits antimicrobial properties against several pathogenic bacteria. Research indicates that triazole derivatives show significant efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study evaluated the antiproliferative effects of various triazole derivatives on MCF-7 and MDA-MB-231 cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of triazole-containing compounds. The study highlighted that these compounds could inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting a connection between their inhibitory properties and anticancer activity .

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

MethodCatalyst/SolventTemp (°C)Yield (%)Purity (HPLC)Reference
Batch (conventional)DCM, Et3N254592%
Continuous-flowDMSO, no catalyst806398%

Q. Table 2. Key Spectral Assignments

TechniqueFunctional GroupSignal RangeReference
1H NMRMethyl esterδ 3.7–3.9 (s, 3H)
IREster C=O1720 cm⁻¹
MS[M+H]+m/z 320.3 (calculated)

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